3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBPQUAEQKGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
This compound inhibits Cyt-bd. This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death.
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption in the energy metabolism pathway leads to ATP depletion, which is detrimental to the survival of the bacteria.
Pharmacokinetics
Its antimycobacterial activity suggests that it has sufficient bioavailability to reach its target and exert its effects.
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis due to ATP depletion. This compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the potency of this compound
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit notable antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis. The compound interacts with enzymes involved in the bacterial cell wall synthesis, inhibiting their function and leading to the disruption of bacterial growth. Additionally, it has shown non-cytotoxic properties against several cell lines, indicating its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role in modulating cellular metabolism and promoting apoptosis. Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby impacting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes involved in cellular processes, such as cytochrome bd oxidase in Mycobacterium tuberculosis. This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. The compound also influences gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes. Its interaction with metabolic enzymes can lead to alterations in metabolic pathways, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy. The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects. Targeting signals and post-translational modifications guide its localization, ensuring that it reaches the appropriate sites of action within the cell.
Biological Activity
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thieno[2,3-d]pyrimidine core
- Aminoethyl side chain
- Methyl substitution at the second position
This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thieno[2,3-d]pyrimidine derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.21 µM for some derivatives, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida spp. | Varies |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is crucial in cancer cell proliferation. This inhibition leads to down-regulation of oncogenic proteins such as Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells .
Case Study: Mnk Inhibition
A study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives found that certain compounds, including those related to this compound, acted as potent inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks). These inhibitors showed promising results in reducing tumor growth in MV-4-11 leukemia cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cellular Uptake and Bioavailability : Its chemical structure allows for good cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:
- Substituents at the 5-position can enhance antimicrobial efficacy.
- Changes in the aminoethyl side chain may affect anticancer activity.
These findings underscore the importance of structural modifications in optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities, particularly as nonsteroidal estrogen receptor ligands. Here are some key findings regarding the biological applications of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one:
- Estrogen Receptor Modulation : Studies have shown that this compound can bind effectively to estrogen receptors, suggesting potential applications in treating hormone-related conditions such as breast cancer and osteoporosis. Its analogs have demonstrated varying degrees of potency against these receptors, indicating that structural modifications can enhance their therapeutic efficacy .
- Antimycobacterial Activity : The thieno[2,3-d]pyrimidine scaffold has been explored for its activity against Mycobacterium tuberculosis. Initial structure-activity relationship (SAR) studies revealed that certain derivatives can inhibit cytochrome bd oxidase, which is crucial for the energy metabolism of mycobacteria. This suggests potential use in developing new antimycobacterial agents .
Case Studies
Several studies have documented the application of this compound in various experimental contexts:
- Case Study 1: Estrogen Receptor Binding Affinity : A study evaluated the binding affinity of this compound to estrogen receptors using radiolabeled assays. Results indicated a significant binding affinity comparable to known estrogen receptor modulators, supporting its potential as a therapeutic agent for hormone-related disorders .
- Case Study 2: Antimycobacterial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited inhibitory effects on Mycobacterium tuberculosis strains, with IC50 values ranging from 6 to 54 µM when used in combination with known inhibitors like Q203. This highlights its potential role in developing combination therapies against tuberculosis .
Comparative Analysis with Related Compounds
The versatility of the thieno[2,3-d]pyrimidine scaffold is evident when comparing this compound with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 3-Amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | Structure | Contains an ethyl group instead of an aminoethyl group. |
| 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one | Structure | Features a bromine substituent at position 6. |
| 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one | Structure | Has a methyl group at position 5 instead of position 2. |
These comparisons illustrate how slight modifications can lead to significant variations in biological activity and therapeutic potential.
Comparison with Similar Compounds
Physicochemical Properties
Mechanistic Insights
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves:
- Construction of the thieno[2,3-d]pyrimidin-4-one core.
- Introduction of the 2-methyl substituent.
- Functionalization at the 3-position to install the 2-aminoethyl side chain.
Preparation of the Thieno[2,3-d]pyrimidin-4-one Core
The thieno[2,3-d]pyrimidin-4-one nucleus is commonly synthesized by cyclization reactions involving substituted pyrimidine or pyridine derivatives. For example, 3-hydroxy-2-methyl-4-pyridone derivatives can be used as precursors for ring construction through multi-step reactions involving substitution, oxidation, and cyclization.
- Preparation of 3-hydroxy-2-methyl-4-pyridone as an intermediate.
- Conversion to 3,4-dimethoxy-2-methyl pyridine derivatives via methylation.
- Oxidation to nitrogen oxides or other intermediates.
- Cyclization and chlorination steps to form the thieno[2,3-d]pyrimidin-4-one scaffold.
Introduction of the 2-Methyl Group
The 2-methyl substituent is introduced early in the synthetic route, often starting from 2-methyl-substituted pyridine or pyridone derivatives. The methyl group remains intact through subsequent transformations, including oxidation and cyclization.
Functionalization at the 3-Position: Installation of 2-Aminoethyl Side Chain
The 3-position functionalization to introduce the 2-aminoethyl group is achieved via nucleophilic substitution or amination reactions on activated intermediates such as 3-chlorothieno[2,3-d]pyrimidine derivatives.
- Conversion of thieno[2,3-d]pyrimidin-4-one derivatives to 4-chlorothieno[2,3-d]pyrimidine intermediates using phosphorus oxychloride (POCl3) under reflux conditions.
- Subsequent nucleophilic substitution of the chlorine atom by 2-aminoethyl nucleophiles (e.g., ethylenediamine or protected aminoethyl reagents) to yield the 3-(2-aminoethyl) substituted product.
- The reaction conditions often require anhydrous solvents and controlled temperatures to avoid side reactions.
Representative Synthetic Procedure from Literature
Step 1: Chlorination of Thieno[2,3-d]pyrimidin-4-one
| Reagents/Conditions | Description | Yield (%) |
|---|---|---|
| POCl3, ice bath, then reflux 4-12 h | Thieno[2,3-d]pyrimidin-4-one + POCl3 cooled to 0 °C, then refluxed | 40-80% |
- The reaction mixture is poured onto ice/water and neutralized with ammonia solution.
- The chlorinated intermediate is extracted with ethyl acetate and dried.
Step 2: Nucleophilic Substitution with 2-Aminoethyl Group
- The 4-chlorothieno[2,3-d]pyrimidine intermediate is reacted with 2-aminoethyl nucleophile under reflux or room temperature conditions in polar aprotic solvents (e.g., DMF, acetone).
- The substitution proceeds to give the 3-(2-aminoethyl) derivative.
Alternative Synthetic Routes and Notes
- Bromination of thieno[2,3-d]pyrimidin-4(3H)-one at the 6-position using bromine in acetic acid at 20-80 °C has been reported to give high yields (up to 95%) of 6-bromo derivatives, which can serve as intermediates for further functionalization.
- The use of morpholine and other amine derivatives as nucleophiles in related thieno[2,3-d]pyrimidine syntheses suggests that amination at the 3-position is feasible and can be adapted for the 2-aminoethyl group.
- The preparation methods emphasize careful control of temperature and pH during reactions to optimize yields and purity.
Summary Table of Key Preparation Steps
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from thiophene or pyrimidine precursors. For example, thieno[2,3-d]pyrimidinone derivatives are often synthesized via cyclization reactions using reagents like Vilsmeier-Haack (DMF-POCl₃) under controlled temperatures (room temperature to reflux) . Optimization includes adjusting solvent systems (e.g., DMF or ethanol), reaction time (4–24 hours), and stoichiometric ratios to minimize by-products. Post-synthesis purification via recrystallization (ethanol or aqueous mixtures) is common .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl and aminoethyl groups) and fused-ring connectivity .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone core) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology : Screen for broad-spectrum activity using:
- Enzyme inhibition assays (e.g., tyrosinase, SIRT2, or 17β-HSD1) to identify mechanistic targets .
- Antimicrobial testing against Gram-positive/negative bacteria or fungi via MIC (Minimum Inhibitory Concentration) assays .
- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess anti-proliferative effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodology :
- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) at the 2- or 3-positions to modulate lipophilicity and target binding .
- Core hybridization : Fuse with chromene or oxadiazole scaffolds to enhance bioactivity, as seen in anti-inflammatory and anticancer analogs .
- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonds with SIRT2 or tyrosinase active sites) .
Q. What computational strategies are effective for predicting target interactions and selectivity?
- Methodology :
- Molecular docking (AutoDock, Glide): Simulate binding poses with enzymes like mPGES-1 or MCHR1, prioritizing residues with high affinity (e.g., catalytic histidine in tyrosinase) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories to validate docking results .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) with bioactivity data .
Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?
- Methodology :
- Assay standardization : Control variables like enzyme source (human recombinant vs. animal-derived), substrate concentration, and incubation time .
- Selectivity profiling : Compare IC₅₀ values against related isoforms (e.g., SIRT1 vs. SIRT2) to confirm target specificity .
- Mechanistic studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition modes .
Q. What strategies improve metabolic stability and pharmacokinetics of this scaffold?
- Methodology :
- Prodrug design : Mask the aminoethyl group with acyl or carbamate moieties to enhance oral bioavailability .
- CYP450 metabolism screening : Identify vulnerable sites (e.g., methyl groups) using liver microsomes and LC-MS metabolite profiling .
- LogD optimization : Balance hydrophilicity (e.g., via PEGylation) and membrane permeability using parallel artificial membrane permeability assays (PAMPA) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
